molecular formula C13H13NO2 B2687578 (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 862845-54-3

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B2687578
CAS No.: 862845-54-3
M. Wt: 215.252
InChI Key: ABXQKSLQJHTNCR-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.252. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

One application of compounds related to (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is in organic synthesis and chemical reactions. For example, 1,4,5,8-Naphthalene bisimides, which share structural similarities, can react as dipolarophiles with in situ formed azomethine ylides. This process involves double 1,3-dipolar cycloaddition followed by unique ring rearrangement, leading to the formation of hexacyclic products. These reactions have been rationalized based on density functional theory (DFT) calculations, indicating the compound's potential in developing new heterocyclic skeletons with applications in material science and organic chemistry (Gryko et al., 2010).

Antiprotozoal and Cytotoxic Activities

Compounds with the naphthalene moiety have shown potential in antiprotozoal and cytotoxic activities. Research on naphthalene derivatives from Diospyros assimilis revealed moderate inhibition against protozoan parasites such as T. brucei, T. cruzi, and L. donovani, and displayed cytotoxicity towards rat skeletal myoblasts. This suggests potential applications in developing treatments against protozoan infections and cancer research (Ganapaty et al., 2006).

Atmospheric Chemistry and Environmental Science

The study of naphthalene and its derivatives is crucial in atmospheric chemistry and environmental science. Naphthalene and its alkyl derivatives undergo gas-phase reactions with hydroxyl radicals, leading to ring-opened dicarbonyls and other oxidation products. This has implications for understanding the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and designing strategies to mitigate air pollution (Wang et al., 2007).

Fluorescence and Chemosensor Applications

Naphthalene derivatives have been explored for their fluorescent properties and potential as chemosensors. A Schiff-base compound featuring two naphthalene units demonstrated high selectivity and sensitivity for detecting Zn(2+) ions, with applications in chemical sensing and molecular logic gates. This highlights the compound's utility in developing fluorescent chemosensors for metal ions, with potential applications in environmental monitoring and bioimaging (Azadbakht & Keypour, 2012).

Properties

IUPAC Name

(2E)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXQKSLQJHTNCR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=CC3=C(C/C(=N\O)/C3=O)C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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